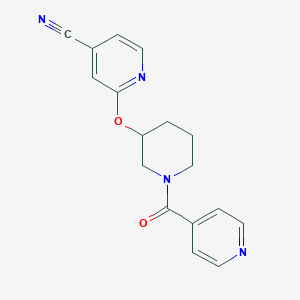

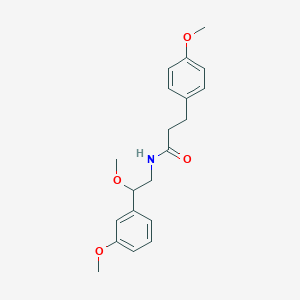

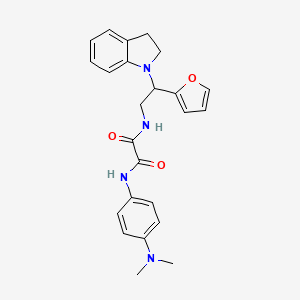

![molecular formula C16H17F6NO6 B3005016 N-[2-[3,5-bis(trifluoromethyl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide CAS No. 1093408-11-7](/img/structure/B3005016.png)

N-[2-[3,5-bis(trifluoromethyl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-[2-[3,5-bis(trifluoromethyl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide" is a complex organic molecule that likely possesses multiple functional groups, including an acetamide moiety, a phenoxy group with trifluoromethyl substituents, and a dihydroxy-oxan (sugar-like) structure. While none of the provided papers directly discuss this compound, they do provide insights into the behavior and characteristics of similar acetamide derivatives and related structures.

Synthesis Analysis

The synthesis of acetamide derivatives is a well-documented process in the literature. For instance, the synthesis of N-phenoxypropylacetamide derivatives with antiulcer activity involves the preparation of compounds with both gastric acid antisecretory and cytoprotective properties . Similarly, the synthesis of N,N-bis(halomethyldimethylsilyl)acetamides involves transsilylation reactions and subsequent reactions with water and methanol . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be complex, as seen in the synthesis and crystal structure determination of N-(2,6-dichloro-4-thrifloromethylphenyl) acetamide . The use of NMR and X-ray diffraction analysis is crucial for determining the structure and confirming the identity of such compounds. The presence of trifluoromethyl groups and other substituents can significantly influence the molecular geometry and electronic properties of the molecule.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions. For example, N,N-bis(halomethyldimethylsilyl)acetamides show nucleophilic substitution of halogen when reacted with water and methanol . The reactivity of the acetamide group and the influence of substituents on the phenoxy ring or the oxan moiety would be important considerations when studying the chemical reactions of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be influenced by their molecular structure. For instance, restricted rotation about the amide bond can be observed in NMR spectra, as seen in N,N-bis(2-hydroxyethyl)acetamide . The presence of halogen and trifluoromethyl groups can also affect properties such as solubility, boiling point, and reactivity, as demonstrated by various studies on similar compounds .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-[3,5-bis(trifluoromethyl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F6NO6/c1-6(25)23-11-13(27)12(26)10(5-24)29-14(11)28-9-3-7(15(17,18)19)2-8(4-9)16(20,21)22/h2-4,10-14,24,26-27H,5H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWDBPKQNHBCGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F6NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

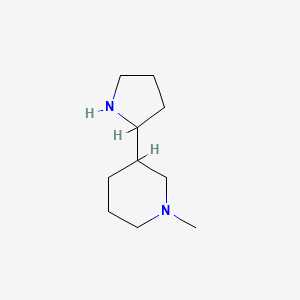

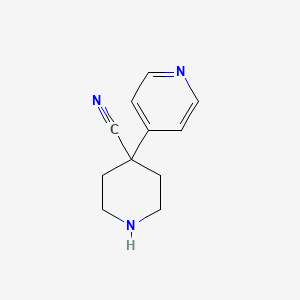

![2-([1,1'-Biphenyl]-4-ylcarboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3004933.png)

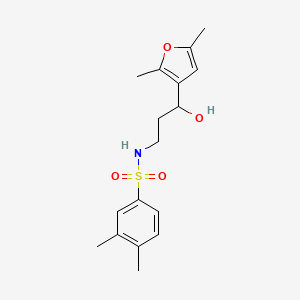

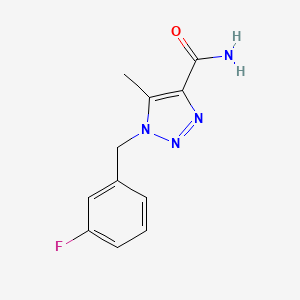

![1-(3,4-Dimethoxyphenethyl)-6-[2-(dimethylamino)vinyl]-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile](/img/structure/B3004934.png)

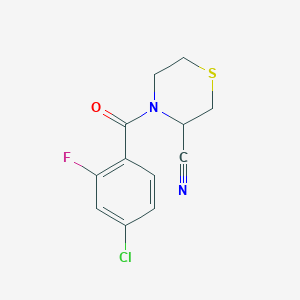

![[1-[(3,4-Difluorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B3004938.png)

![2-Chloro-N-[[2-[4-(imidazol-1-ylmethyl)phenyl]phenyl]methyl]propanamide](/img/structure/B3004942.png)

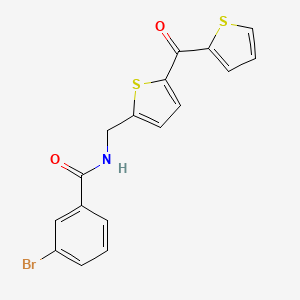

![N-(benzo[d]thiazol-2-yl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B3004944.png)